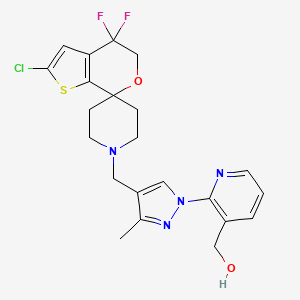

(2-(4-((2-Chloro-4,4-difluoro-spiro(5H-thieno(2,3-C)pyran-7,4'-piperidine)-1'-yl)methyl)-3-methyl-pyrazol-1-yl)-3-pyridyl)methanol

Overview

Description

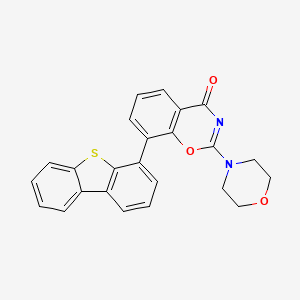

This compound is a complex organic molecule with a molecular formula of C22H23ClF2N4O2S . It contains a spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] core, which is substituted with various functional groups .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] with 3-fluoro-2-(4-formyl-3-methyl-pyrazol-l-yl)-benzonitrile . Another method involves the reaction of 2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] with l-(2-fluoro-6-nitro-phenyl)-3-methyl-pyrazole-4-carbaldehyde .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] core and various functional groups attached . The presence of the difluoro group and the chloro group on the spiro core adds to the complexity of the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For example, the aldehyde group can undergo reduction to form an alcohol . The pyrazole ring can also participate in various reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 480.96 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.Scientific Research Applications

Nociceptin Opioid Peptide Receptor (NOP) Antagonism

This compound, also known as LY2940094, is a potent and selective NOP antagonist. It was studied for its receptor occupancy in rats and humans, showing potential therapeutic benefits for obesity, eating disorders, and depression. The research demonstrated that LY2940094 readily penetrates the human brain and that a once-daily oral dose could achieve high NOP receptor occupancy levels, suggesting its suitability for testing clinical efficacy (Raddad et al., 2016).

Aurora Kinase Inhibition in Cancer Treatment

Although not directly linked to the exact compound, related research in the field of cancer treatment has investigated compounds with similar structures for their ability to inhibit Aurora A, a protein implicated in cancer cell proliferation. This research suggests a broader application of these types of compounds in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

In Vitro Pharmacological Characterization

Detailed in vitro studies of LY2940094 (BTRX-246040) showed it to be a pure and selective antagonist at human recombinant and murine native NOP receptors, displaying higher potency than the standard antagonist SB-612111. This makes it a valuable tool for investigating the therapeutic potential of NOP antagonists in both preclinical and clinical studies, especially for conditions like depression and Parkinson's disease (Ferrari et al., 2020).

Antidepressant and Anxiolytic Effects

LY2940094 displayed antidepressant-like behavioral effects in animal models and augmented the behavioral effect of fluoxetine, a commonly used antidepressant. It also showed potential anxiolytic-like effects in certain animal assays. These findings suggest its unique pharmacological effects related to depression and anxiety treatment (Witkin et al., 2016).

Antimicrobial Activities

Research on structurally related spiro compounds has demonstrated potential antimicrobial activities. This suggests a possible application of the compound in developing new antimicrobial agents (Hafez et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The NOP receptor is a G protein-coupled receptor found in various regions of the central nervous system associated with mood disorders .

Mode of Action

LY2940094 interacts with the NOP receptor by binding to it with high affinity (Ki=0.105 nM) and antagonist potency (Kb=0.166 nM) . This binding blocks the action of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), thereby inhibiting the signaling of the NOP receptor .

Biochemical Pathways

The NOP receptor is expressed in widespread areas of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . These regions are associated with mood disorders. By blocking the NOP receptor, LY2940094 interferes with the normal signaling pathways in these brain regions .

Result of Action

The blockade of NOP receptor signaling by LY2940094 has been shown to have antidepressant-like effects in rodent models and antidepressant efficacy in patients with major depressive disorder (MDD) . It reduces ethanol self-administration in animal models , suggesting a potential role in the treatment of alcohol abuse.

Action Environment

The action of LY2940094 is influenced by the environment within the central nervous system, particularly the specific brain regions where the NOP receptors are expressed . .

Biochemical Analysis

Biochemical Properties

LY2940094 plays a significant role in biochemical reactions by acting as an antagonist to the nociceptin receptor (NOP receptor). It has a high affinity for the NOP receptor with a Ki value of 0.105 nM and an antagonist potency (Kb) of 0.166 nM . The compound interacts with the NOP receptor, which is a G protein-coupled receptor expressed in various regions of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . By blocking the NOP receptor, LY2940094 inhibits the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ), thereby modulating the receptor’s activity and influencing various physiological processes .

Cellular Effects

LY2940094 has been shown to exert significant effects on various types of cells and cellular processes. In rodent models, LY2940094 demonstrated antidepressant-like effects by targeting the NOP receptors in brain regions associated with mood disorders . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, LY2940094 has been found to reduce ethanol self-administration in animal models, indicating its potential impact on addiction-related cellular processes . Additionally, LY2940094 promotes oligodendrocyte generation and myelination, which are crucial for maintaining proper neuronal function .

Molecular Mechanism

The molecular mechanism of LY2940094 involves its binding interactions with the NOP receptor. As a selective NOP receptor antagonist, LY2940094 inhibits the receptor’s activity by preventing the binding of nociceptin/orphanin FQ (N/OFQ) . This inhibition leads to changes in gene expression and cellular signaling pathways associated with mood regulation and addiction . LY2940094 also reduces ethanol self-administration in animal models by modulating the mesolimbic reward pathway, which is involved in feeding, mood, stress, and addiction . The compound’s high affinity and selectivity for the NOP receptor make it a promising candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY2940094 have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For example, in an 8-week, double-blind, placebo-controlled trial, once-daily oral dosing of LY2940094 at 40 mg provided evidence for an antidepressant effect in patients with major depressive disorder . Additionally, LY2940094 has shown long-term effects on cellular function, such as promoting oligodendrocyte differentiation and myelination .

Dosage Effects in Animal Models

The effects of LY2940094 vary with different dosages in animal models. In rodent studies, LY2940094 was administered orally at doses of 3, 10, or 30 mg/kg, resulting in a dose-dependent reduction in ethanol self-administration without affecting food or water intake . Higher doses of LY2940094 have been associated with increased efficacy in reducing ethanol consumption and promoting abstinence in alcohol-dependent individuals . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

LY2940094 is involved in metabolic pathways related to the NOP receptor. By antagonizing the NOP receptor, LY2940094 modulates the receptor’s signaling pathways, which are associated with mood regulation, addiction, and stress responses . The compound’s interaction with the NOP receptor influences metabolic flux and metabolite levels, contributing to its therapeutic effects in neurobehavioral disorders .

Transport and Distribution

LY2940094 is transported and distributed within cells and tissues through its interaction with the NOP receptor. The compound’s high affinity for the NOP receptor ensures its effective localization and accumulation in brain regions associated with mood and addiction . Additionally, LY2940094’s oral bioavailability allows for efficient systemic distribution, making it a suitable candidate for therapeutic applications .

Subcellular Localization

The subcellular localization of LY2940094 is primarily associated with the NOP receptor, which is expressed in various compartments and organelles within the central nervous system . The compound’s targeting signals and post-translational modifications direct it to specific regions, such as the cortex, hippocampus, and amygdala, where it exerts its therapeutic effects . By modulating the activity of the NOP receptor, LY2940094 influences cellular processes related to mood regulation, addiction, and stress responses .

properties

IUPAC Name |

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQHBJNRBKHUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336137 | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1307245-86-8 | |

| Record name | LY-2940094 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTRX-246040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2940094 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)

![tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate](/img/structure/B608647.png)

![4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester](/img/structure/B608648.png)

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)